2-(3,3-Difluoropiperidin-1-yl)-6-fluoropyridine
Overview
Description
2-(3,3-Difluoropiperidin-1-yl)-6-fluoropyridine is a chemical compound with the molecular formula C10H11F3N2. It is a fluorinated heterocyclic compound that contains both a piperidine and a pyridine ring. The presence of fluorine atoms in its structure enhances its chemical stability and biological activity, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Difluoropiperidin-1-yl)-6-fluoropyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,3-difluoropiperidine and 6-fluoropyridine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperidine ring.
Coupling Reaction: The deprotonated piperidine is then coupled with 6-fluoropyridine using a suitable coupling agent such as palladium catalysts or other transition metal catalysts.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain high purity this compound.
Industrial Production Methods
In an industrial setting, the production of 2-(3,3-Difluoropiper
Biological Activity
2-(3,3-Difluoropiperidin-1-yl)-6-fluoropyridine is a fluorinated heterocyclic compound with significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. This compound features a unique structural arrangement, combining a difluorinated piperidine moiety with a fluorinated pyridine ring, which may confer distinct pharmacological properties.
- Molecular Formula : C10H11F3N2
- Molecular Weight : 216.21 g/mol
The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate for various pharmacological studies.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. Preliminary studies suggest that it may act as an inhibitor in various signaling pathways, particularly those involving motor proteins like KIF18A, which plays a crucial role in mitosis and has implications in cancer therapy.
Biological Activity and Applications
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Inhibition of KIF18A : This suggests potential applications in cancer therapy.
- Interaction with Enzymes : The compound may interact with various enzymes or receptors, influencing metabolic pathways and gene expression regulation.
Table 1: Comparison of Biological Activities of Related Compounds
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
This compound | C10H11F3N2 | KIF18A inhibitor; potential cancer therapeutic |
2-(4,4-Difluoropiperidin-1-yl)-6-fluoropyridine | C10H11F3N2 | Similar activity profile; structural analog |
3-(3,3-Difluoropiperidin-1-yl)-5-fluoropyridine | C10H11F3N2 | Investigated for anti-cancer properties |
2-(3,3-Difluoroazetidin-1-yl)-6-fluoropyridine | C8H7F3N2 | Explored for metabolic effects |
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:
- KIF18A Inhibition : A study highlighted the structural analogs of this compound as effective inhibitors of KIF18A. This inhibition was linked to reduced cell proliferation in cancer models, suggesting a pathway for therapeutic intervention.
- Metabolic Stability : Research on the metabolic stability of fluorinated compounds indicated that the presence of fluorine enhances stability against metabolic degradation. This property is crucial for developing drugs with prolonged action and reduced side effects.
Properties
IUPAC Name |
2-(3,3-difluoropiperidin-1-yl)-6-fluoropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2/c11-8-3-1-4-9(14-8)15-6-2-5-10(12,13)7-15/h1,3-4H,2,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTDYXLLMYXBKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC(=CC=C2)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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